molecular formula C32H34N4O9S B2358653 3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide CAS No. 688059-75-8

3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide

Cat. No.: B2358653
CAS No.: 688059-75-8
M. Wt: 650.7
InChI Key: LHNAKXADXJUYAA-UHFFFAOYSA-N
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Description

“3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the dioxolo group and subsequent functionalization with the dimethoxyphenyl and propanamide groups. Common reagents used in these steps include various amines, thiols, and carbonyl compounds under controlled conditions such as specific temperatures, pH levels, and catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of thiol groups to disulfides or sulfoxides.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the thiol group may yield sulfoxides, while nucleophilic substitution on the aromatic ring can introduce various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds with similar structures have been investigated for their anticancer, antiviral, and anti-inflammatory activities. This compound could potentially be explored for similar therapeutic applications.

Industry

In the industrial sector, such compounds may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” likely involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA functions.

Comparison with Similar Compounds

Similar Compounds

    4-Anilinoquinazolines: Known for their kinase inhibitory activity.

    Dioxoloquinazolines: Studied for their potential as anticancer agents.

    Dimethoxyphenyl derivatives: Investigated for their diverse biological activities.

Uniqueness

The uniqueness of “3-[6-({[(2,4-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide” lies in its combination of functional groups, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

3-[6-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O9S/c1-40-20-6-7-22(25(14-20)42-3)34-30(38)17-46-32-35-23-16-28-27(44-18-45-28)15-21(23)31(39)36(32)12-10-29(37)33-11-9-19-5-8-24(41-2)26(13-19)43-4/h5-8,13-16H,9-12,17-18H2,1-4H3,(H,33,37)(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNAKXADXJUYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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